3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
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Overview
Description
3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a sulfonamide group attached to a methylbenzene ring, along with a propanamide chain linked to a phenylpyrrolidine moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Scientific Research Applications
3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of the sulfonamide and pyrrolidine intermediates. Common synthetic routes include:
Sulfonamide Formation: The reaction of 3-methylbenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.
Pyrrolidine Synthesis: The preparation of 1-phenylpyrrolidine through the reaction of phenylacetonitrile with a suitable reducing agent.
Amide Bond Formation: The coupling of the sulfonamide and pyrrolidine intermediates using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or other derivatives.
Mechanism of Action
The mechanism of action of 3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or altering their function. The phenylpyrrolidine moiety may also contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]butanamide
- 3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]pentanamide
Uniqueness
Compared to similar compounds, 3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide may exhibit unique properties due to the specific length of its propanamide chain. This can influence its solubility, reactivity, and biological activity, making it a distinct and valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(3-methylphenyl)sulfonylamino]-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-17-7-5-11-20(15-17)28(26,27)23-13-12-21(25)22-16-19-10-6-14-24(19)18-8-3-2-4-9-18/h2-5,7-9,11,15,19,23H,6,10,12-14,16H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZRKBJUOQTQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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